molecular formula C17H13BrF3NO3 B3741613 3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide

Cat. No. B3741613
M. Wt: 416.2 g/mol
InChI Key: FTHXELBMISFWNH-XNWCZRBMSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BTPA and belongs to the class of acrylamides.

Mechanism of Action

The mechanism of action of BTPA is not fully understood. However, studies have shown that it binds selectively with proteins and induces conformational changes, leading to changes in fluorescence properties. In PDT, BTPA generates reactive oxygen species upon exposure to light, leading to cell death.
Biochemical and Physiological Effects:
BTPA has been shown to have low toxicity in vitro and in vivo. It is also stable in physiological conditions, making it an excellent candidate for in vivo imaging studies. Studies have also shown that BTPA can selectively bind with proteins, making it a useful tool for studying protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BTPA is its fluorescence properties, which make it an excellent tool for studying protein-ligand interactions. It is also stable in physiological conditions, making it suitable for in vivo imaging studies. However, one of the limitations of BTPA is its low solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

For BTPA research include the development of BTPA-based probes for studying protein-ligand interactions in vivo, optimization of BTPA as a photosensitizer for PDT, and the development of BTPA analogs with improved solubility and bioavailability.

Scientific Research Applications

BTPA has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. BTPA has been shown to selectively bind with proteins, and its fluorescence properties change upon binding, making it an excellent tool for studying protein-ligand interactions.
Another area of research is the use of BTPA as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to generate reactive oxygen species that can kill cancer cells. BTPA has shown promising results as a photosensitizer due to its high singlet oxygen quantum yield.

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO3/c1-24-15-8-3-12(18)10-11(15)2-9-16(23)22-13-4-6-14(7-5-13)25-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHXELBMISFWNH-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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